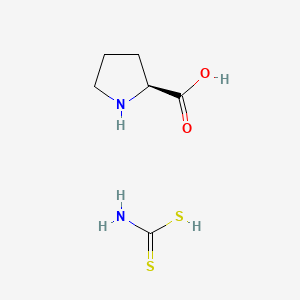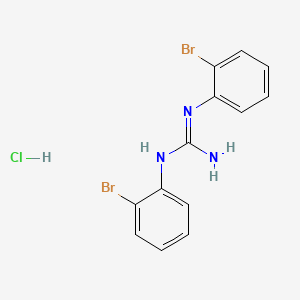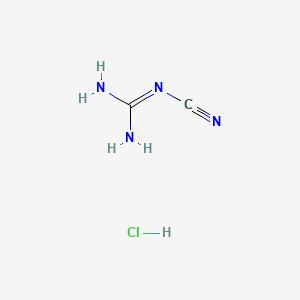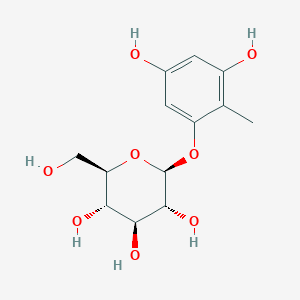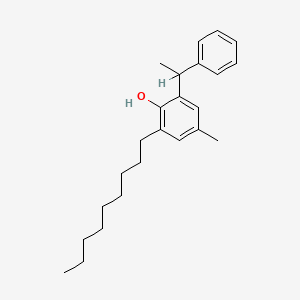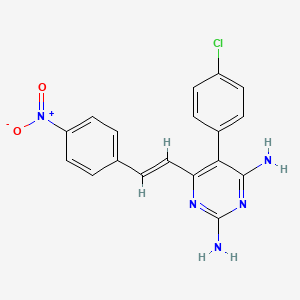
2-cyclohexylphenolate;tetraphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylphenolate;tetraphenylphosphanium is an organic compound with the chemical formula C30H25OP. It is a white crystalline solid with a strong pungent odor. This compound is almost insoluble in water at room temperature but can be dissolved in many organic solvents, such as ethanol, dimethylformamide, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylphenolate;tetraphenylphosphanium can be synthesized by reacting tetraphenylphosphine with phenol. The reaction is usually carried out under anhydrous and oxygen-free conditions to prevent any unwanted side reactions. The reaction equation is as follows: [ \text{C}_6\text{H}_5\text{OH} + (\text{C}_6\text{H}_5)_3\text{P} \rightarrow [\text{C}_6\text{H}_5\text{P}(\text{C}_6\text{H}_5)_3]\text{Cl} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled environments to ensure high yield and purity. The process typically includes the use of inert gases like nitrogen or argon to maintain an anhydrous and oxygen-free atmosphere .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylphenolate;tetraphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: It participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituents involved, but typically involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could result in cyclohexyl derivatives .
Scientific Research Applications
2-Cyclohexylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups such as hydroxyl, amino, and phenolic groups.
Industry: It is used in the production of various chemical intermediates and as a phase-transfer catalyst.
Mechanism of Action
The mechanism of action of 2-cyclohexylphenolate;tetraphenylphosphanium involves its interaction with molecular targets and pathways. It acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic) to enhance reaction rates. The compound’s lipophilic nature allows it to dissolve inorganic anions in organic solvents, making it useful in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium chloride: Similar in structure but contains a chloride ion instead of a phenolate ion.
Tetraphenylphosphonium bromide: Similar in structure but contains a bromide ion.
Tetraphenylphosphonium tetraphenylborate: Contains a tetraphenylborate ion instead of a phenolate ion.
Uniqueness
2-Cyclohexylphenolate;tetraphenylphosphanium is unique due to its specific combination of a cyclohexyl group and a phenolate ion, which imparts distinct chemical properties and reactivity compared to other tetraphenylphosphonium salts .
Properties
CAS No. |
94230-97-4 |
|---|---|
Molecular Formula |
C36H35OP |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-cyclohexylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C12H16O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-20H;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
InChI Key |
ARLGWFDTPORDOH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


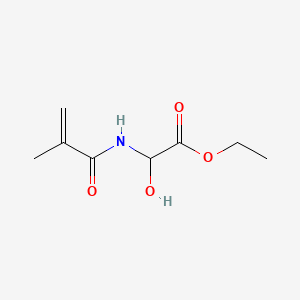
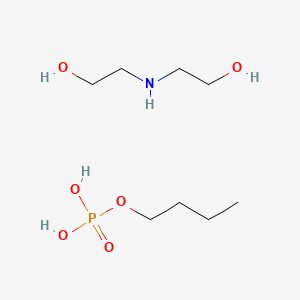

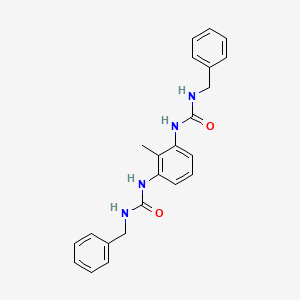
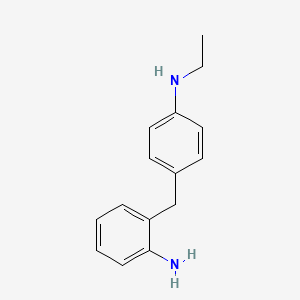
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)

